8-Trichloromethyldihydroberberine
Description
Properties
CAS No. |
50932-22-4 |
|---|---|
Molecular Formula |
C21H18Cl3NO4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
16,17-dimethoxy-14-(trichloromethyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene |
InChI |
InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3 |
InChI Key |
CAGHPRDTHLKFCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Trichloromethyldihydroberberine typically involves classical and modern isolation techniques. These include column and preparative chromatography, as well as Sephadex LH-20 . The compound can also be isolated as an artifact during the extraction of other alkaloids from Berberis species .
Industrial Production Methods: This process may include solvent extraction, crystallization, and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Trichloromethyldihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Trichloromethyldihydroberberine involves its interaction with specific molecular targets. Molecular docking studies have revealed that it targets enzymes such as Leishmania N-myristoyl transferase, methionyl-tRNA synthetase, and pteridine reductase 1 . These interactions disrupt essential biological processes in the parasite, leading to its death . In antidiabetic applications, the compound inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Pharmacological Activity
Table 1: Comparative Pharmacological Profiles
*Hypothetical values based on structural analogs; direct data unavailable.
Key Findings :
Molecular Interactions and Selectivity
Table 2: Molecular Docking Scores and Binding Interactions
Structural Advantages of this compound :
- The trichloromethyl group enhances binding affinity via halogen bonds, a feature absent in non-halogenated analogs like berberine or palmatine .
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